7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound belonging to the benzoxazepine class This compound is characterized by its unique structure, which includes a bromine atom, an ethylbenzyl group, and a benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an o-aminophenol and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: The bromination of the benzoxazepine core is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Attachment of the Ethylbenzyl Group: The final step involves the alkylation of the brominated benzoxazepine with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The ethylbenzyl group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., NaH, K2CO3).
Oxidation Reactions: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., acetone, dichloromethane).
Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the benzoxazepine core.
Reduction Products: Reduced forms of the benzoxazepine core.
Scientific Research Applications
7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-4-(4-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-bromo-4-(4-ethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Uniqueness
7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to the presence of both the bromine atom and the ethylbenzyl group, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
7-bromo-4-[(4-ethylphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-2-13-3-5-14(6-4-13)10-20-11-15-9-16(19)7-8-17(15)22-12-18(20)21/h3-9H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCASNQYISDZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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